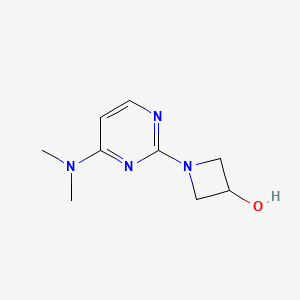

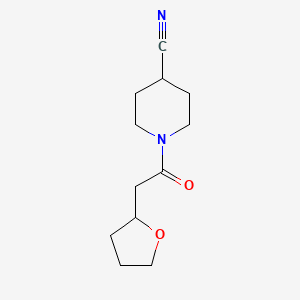

1-(4-(Dimethylamino)pyrimidin-2-yl)azetidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of compounds related to 1-(4-(Dimethylamino)pyrimidin-2-yl)azetidin-3-ol involves reactions that lead to the formation of various azetidinone derivatives. These derivatives have been explored for their potential antibacterial, antifungal, anticancer, antitubercular, anti-HIV, analgesic, anti-inflammatory, and ulcerogenic activities. The structural characterization of these compounds employs techniques such as Fourier Transform Infrared Spectroscopy and Proton Nuclear Magnetic Resonance Spectroscopy to confirm their chemical structures. The antimicrobial activity assessment of one compound showed mild antibacterial effects against Staphylococcus aureus and Escherichia coli, indicating a direction for future antibiotic development (S. Ramachandran et al., 2022).

Antimicrobial and Antitubercular Activities

A range of pyrimidine-azetidinone analogues synthesized from the condensation of aromatic amines with N-phenylacetamide demonstrated antimicrobial and in vitro antituberculosis activities. These compounds, evaluated against bacterial and fungal strains, as well as Mycobacterium tuberculosis, offer insights into designing antibacterial and antituberculosis agents. This research indicates the potential of such derivatives in addressing infectious diseases and suggests a pathway for developing new antimicrobial compounds (M. Chandrashekaraiah et al., 2014).

Anticancer Drug Amplification

The interaction of compounds structurally related to this compound with DNA has been studied for their role in anticancer drug amplification. These studies reveal that such compounds can intercalate with DNA, causing changes in DNA's thermal stability and affecting its electronic properties. This interaction is crucial for understanding the molecular basis of anticancer drug amplification, indicating these compounds' potential in enhancing the effectiveness of anticancer therapies (L. Strekowski et al., 1986).

Photophysical Properties and pH-Sensing Application

Pyrimidine-phthalimide derivatives, incorporating structural elements similar to this compound, have been synthesized to explore their photophysical properties and potential as pH sensors. These compounds exhibit solid-state fluorescence and solvatochromism, which can be tuned through molecular design. Their interaction with proton donors leads to dramatic color changes, suggesting their application in developing colorimetric pH sensors and logic gates for various analytical and biomedical applications (Han Yan et al., 2017).

Mécanisme D'action

Propriétés

IUPAC Name |

1-[4-(dimethylamino)pyrimidin-2-yl]azetidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-12(2)8-3-4-10-9(11-8)13-5-7(14)6-13/h3-4,7,14H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHHNRJKDVMBBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)N2CC(C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2815627.png)

![N-[2-(5-Acetyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2815628.png)

![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3,3-dimethylbutan-1-one](/img/structure/B2815630.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2815635.png)

![1-[(1-Hydroxycyclohexyl)methyl]pyrrolidin-3-ol](/img/structure/B2815639.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dichlorobenzamide](/img/structure/B2815644.png)

![2-Chloro-N-[4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]propanamide](/img/structure/B2815645.png)

![N-(3-chloro-4-methylphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2815650.png)